Parishin E
Overview
Description
Parishin E is a natural product found in Gastrodia elata . It is a parishin derivative that may have antioxidant properties . The molecular formula of Parishin E is C19H24O13 and its molecular weight is 460.39 g/mol .
Molecular Structure Analysis
The IUPAC name of Parishin E is 2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid . The exact mass and monoisotopic mass of Parishin E are both 460.12169082 g/mol .
Physical And Chemical Properties Analysis
Parishin E is a solid compound . It has a molecular weight of 460.39 g/mol and a molecular formula of C19H24O13 . It has a computed topological polar surface area of 221 Ų and a complexity of 662 .
Scientific Research Applications
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Pharmacokinetics
- Summary of Application : Parishin E, along with other parishin compounds, has been studied for its pharmacokinetics . Researchers have developed methods for the simultaneous quantification of gastrodin, parishin A, parishin B, parishin C, and parishin E .
- Methods of Application : The compounds were extracted from plasma using one-step protein precipitation. The chromatographic separation was achieved on a C18 column with a gradient mobile phase comprising acetonitrile and 0.05% formic acid .
- Results or Outcomes : The method exhibited good linearity for the five compounds in the concentration ranges. The lower limits of quantification (LLOQ) were determined as 1.37 ng/mL for parishin A, parishin B, parishin C, and parishin E and 10 ng/mL for gastrodin .
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Antioxidant Activity
- Summary of Application : Parishin E has been suggested to have antioxidant properties .
- Methods of Application : The antioxidant activity was assessed using hyphenated high-performance thin-layer chromatography (HPTLC) and multi-imaging .
- Results or Outcomes : Parishin E was found to be present in the samples tested, and the antioxidant activity was demonstrated and compared between samples .
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Cardiac Aging
- Summary of Application : Parishin E has been studied for its effects on cardiac aging .
- Methods of Application : Heart tissue samples were obtained from young mice (12 weeks), aged mice (19 months) treated with parishin, and aged mice that were not treated .
- Results or Outcomes : Parishin treatment improved cardiac function, ameliorated aging-induced cardiac injury, hypertrophy, and fibrosis, decreased cardiac senescence biomarkers p16Ink4a, p21Cip1, and IL-6, and increased the “longevity factor” SIRT1 expression in heart tissue .
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Phytochemical Analysis
- Summary of Application : Parishin E, along with other parishin compounds, has been identified in the twig of Maclura tricuspidata . This study provides insights into the distribution of parishin compounds in different parts of the plant .
- Methods of Application : The compounds were identified using UV–Visible (UV–Vis) spectroscopy, high performance liquid chromatography–quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS), and nuclear magnetic resonance (NMR) spectroscopy .
- Results or Outcomes : Two novel parishin derivatives were identified from a twig of Maclura tricuspidata, named macluraparishin E and macluraparishin C . The compositions and contents of these constituents were found to vary depending on the different parts of the plant .
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Pharmacokinetic Quantitative Method Development
- Summary of Application : An optimized and sensitive pharmacokinetic quantitative method has been developed for investigating Parishin E, along with other parishin compounds, in beagle dog plasma .
- Methods of Application : The method involved the use of high-performance liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS) after intragastric administration of tall Gastrodia capsules .
- Results or Outcomes : The method exhibited good linearity for the compounds in the concentration ranges. The lower limit of quantification (LLOQ) was 0.02 ng/mL for parishin E .
- Transformation Mechanisms of Chemical Constituents
- Summary of Application : Parishin E, along with other parishin compounds, has been studied for its transformation mechanisms .
- Methods of Application : The study involved the analysis of the transformation of parishin compounds in different conditions .
- Results or Outcomes : The study found that the relative peak areas of Parishin E and other parishin compounds decreased rapidly under certain conditions .
Safety And Hazards
Parishin E is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact with skin or eyes, it is recommended to wash out with copious amounts of water and seek medical attention .
Relevant Papers
Several papers have been published on Parishin E and related compounds. For example, one study investigated the metabolic profile of parishin using ultra-performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry . Another study developed a sensitive pharmacokinetic quantitative method for investigating Gastrodin, Parishin, and Parishin B, C, and E in beagle dog plasma . These papers provide valuable insights into the properties and potential uses of Parishin E.
properties
IUPAC Name |
2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28)/t11-,14-,15+,16-,17-,19?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIUTKHLNZBMEG-HUNOYVTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Parishin E |
Citations
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